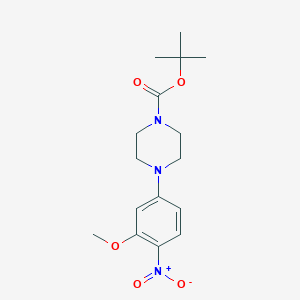

Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate

描述

Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a substituted phenyl ring with methoxy (-OCH₃) and nitro (-NO₂) groups at the 3- and 4-positions, respectively. This structure combines a rigid aromatic system with a flexible piperazine backbone, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and PET tracers .

属性

IUPAC Name |

tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)12-5-6-13(19(21)22)14(11-12)23-4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJMFNJMNNJGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649774 | |

| Record name | tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-79-4 | |

| Record name | tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 1017782-79-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₃N₃O₅

- Molecular Weight : 337.37 g/mol

- Structure : The compound features a piperazine ring, which is known for its versatility in drug design, combined with a nitrophenyl moiety that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating cell cycle progression.

Table 1: Comparison of Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.59 ± 0.11 | Induces apoptosis via caspase activation |

| Compound B | TET21N | 0.81 ± 0.08 | Promotes autophagy and cell cycle arrest |

| Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | TBD | TBD | TBD |

Note: TBD = To Be Determined based on future research.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar nitrophenyl groups have demonstrated antibacterial and antifungal activities by disrupting microbial cell walls or inhibiting vital enzymatic pathways.

Anti-inflammatory Effects

Research indicates that piperazine derivatives can inhibit pro-inflammatory cytokines, suggesting that tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate may possess anti-inflammatory properties, potentially beneficial in treating conditions like arthritis or other inflammatory diseases.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.

- Cell Cycle Modulation : Arresting cells in specific phases (e.g., G0/G1), thereby inhibiting proliferation.

- Cytokine Inhibition : Reducing the levels of inflammatory mediators.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies exploring the biological significance of piperazine derivatives, including:

- Study on Apoptotic Pathways : A study demonstrated that specific piperazine derivatives could significantly enhance apoptosis in breast cancer cell lines through the mitochondrial pathway, indicating a potential therapeutic avenue for breast cancer treatment .

- Antimicrobial Efficacy : Another investigation into structurally similar compounds revealed promising results against Gram-positive bacteria, suggesting that modifications to the piperazine structure could enhance activity against resistant strains .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

- Structural Difference : Lacks the 3-methoxy group present in the target compound.

tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

- Structural Difference : Replaces the nitro and methoxy groups with chloro (-Cl) and methoxycarbonyl (-COOCH₃) substituents.

- Impact : The chloro group introduces steric bulk and electronegativity, while the ester moiety offers a site for hydrolysis. This compound may exhibit distinct metabolic stability compared to the nitro-containing target .

tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Structural Difference : Features a formyl (-CHO) and trifluoromethyl (-CF₃) group.

- Impact : The electron-withdrawing -CF₃ group decreases aromatic electron density, enhancing resistance to oxidation. The formyl group enables conjugation with amines or hydrazines, broadening applications in prodrug design .

Modifications to the Piperazine Backbone

tert-Butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate

- Structural Difference : Incorporates a piperidinyl spacer between the phenyl ring and piperazine.

- Impact : The added flexibility may improve binding to hydrophobic pockets in biological targets, as seen in brigatinib analogs used in PET imaging. However, this could reduce metabolic stability due to increased conformational freedom .

tert-Butyl 4-(5-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)phenylpiperazine-1-carboxylate

Functional Group Transformations

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

- Structural Difference: Contains an amino (-NH₂) and methyl (-CH₃) group alongside the nitro substituent.

- Impact: The amino group enhances water solubility and provides a site for derivatization. Reduction of the nitro group in the target compound could yield a similar structure, highlighting its role as a precursor in benzimidazole synthesis .

tert-Butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate

- Structural Difference : Replaces the phenyl ring with a pyrazine heterocycle bearing a morpholine group.

- Impact : The heterocycle engages in π-π stacking and hydrogen bonding, improving binding affinity for enzymes like ALK kinase. This contrasts with the phenyl-based target’s reliance on substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。